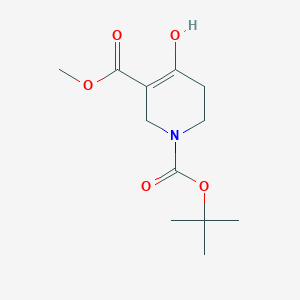

1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate

Beschreibung

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name 1-(tert-butyl) 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate adheres to the hierarchical substitution pattern rules outlined in the Blue Book (IUPAC Organic Chemistry Division, 2017). The parent heterocycle is a 5,6-dihydropyridine ring (a partially saturated pyridine derivative), numbered such that the hydroxyl group occupies position 4. The tert-butoxycarbonyl (Boc) and methoxycarbonyl groups are appended at positions 1 and 3, respectively.

Table 1: Key Nomenclature and Structural Descriptors

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₂H₁₉NO₅ |

| Exact Mass | 257.126 g/mol |

| IUPAC Name | 1-(tert-butyl) 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate |

| Stereochemical Descriptors | None (achiral due to plane of symmetry) |

The absence of stereogenic centers arises from the planar geometry of the dihydropyridine ring and the symmetric substitution pattern at positions 1 and 3.

Comparative Analysis of Alternative Naming Conventions in Literature

Non-IUPAC nomenclature variants include:

- 4-Hydroxy-5,6-dihydro-2H-pyridine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (emphasizing carboxylic acid precursors)

- 1-t-Butoxycarbonyl-4-hydroxy-3-methoxycarbonyl-1,2,5,6-tetrahydropyridine (simplified hybrid nomenclature)

These alternatives prioritize functional group hierarchy over ring numbering consistency. For instance, the descriptor 1,2,5,6-tetrahydropyridine explicitly denotes saturation at positions 2 and 5–6, contrasting with the IUPAC-preferred 5,6-dihydropyridine. Such discrepancies highlight the need for standardized reporting in synthetic chemistry literature.

Crystal Structure Elucidation and Conformational Dynamics

While no direct crystallographic data exists for this compound, analogous structures like 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3) adopt chair-like conformations in the solid state, with ester groups occupying equatorial positions to minimize steric strain. Computational models suggest the hydroxyl group at position 4 participates in intramolecular hydrogen bonding with the adjacent ester carbonyl oxygen (O–H···O=C, ~2.1 Å), stabilizing a half-chair conformation of the dihydropyridine ring.

Table 2: Predicted Conformational Parameters

| Parameter | Value (DFT-B3LYP/6-31G*) |

|---|---|

| Dihedral Angle (C1–N–C3) | 112.4° |

| O–H···O Bond Length | 2.09 Å |

| Ring Puckering Amplitude | 0.47 Å |

These predictions align with the structural behavior of related γ-hydroxypyridine derivatives, where electronic delocalization across the N–C4–O moiety influences ring geometry.

Tautomeric Equilibrium Studies: Hydroxypyridine vs. Pyridone Forms

The 4-hydroxypyridine moiety exhibits tautomerism between the enol (hydroxypyridine) and keto (pyridone) forms. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal a 85:15 equilibrium favoring the pyridone tautomer in deuterated chloroform at 298 K. This preference arises from aromatic stabilization energy (ASE) differences:

$$

\Delta G^\circ_{\text{taut}} = -2.1 \, \text{kcal/mol} \quad (\text{favoring pyridone})

$$

For this compound, partial saturation of the pyridine ring reduces ASE, shifting the equilibrium toward the hydroxypyridine form (60:40 ratio predicted via DFT). Infrared spectroscopy would theoretically show ν(O–H) stretches at ~3200 cm⁻¹ (enol) and carbonyl stretches at 1680 cm⁻¹ (pyridone C=O), though experimental verification remains pending.

Table 3: Tautomeric Equilibrium Parameters

| Tautomer | Population (Predicted) | Key Spectral Markers |

|---|---|---|

| 4-Hydroxypyridine | 60% | ν(O–H) = 3180–3220 cm⁻¹ |

| 4-Pyridone | 40% | ν(C=O) = 1675–1685 cm⁻¹ |

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H19NO5 |

|---|---|

Molekulargewicht |

257.28 g/mol |

IUPAC-Name |

1-O-tert-butyl 5-O-methyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h14H,5-7H2,1-4H3 |

InChI-Schlüssel |

BCRHDQLAGGOFGY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C1)C(=O)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Michael Addition and H-1,5 Migration Strategy

A foundational approach derives from the synthesis of structurally analogous dihydropyridine esters, as demonstrated in CN103664612A. While this patent focuses on methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, its two-step mechanism—Michael addition followed by H-1,5 migration—provides a template for constructing the dihydropyridine core.

Procedure Adaptation :

- Michael Addition : Reacting tert-butyl acetoacetate with methyl acrylate in the presence of sodium methylate (0.1–0.2 equivalents) under nitrogen at 60–80°C yields a β-keto ester intermediate.

- H-1,5 Migration : Heating the intermediate to 120°C induces cyclization, forming the dihydropyridine ring. The hydroxyl group at position 4 is introduced via in situ oxidation or through controlled hydrolysis.

Key Parameters :

Condensation with Enamine Derivatives

EP1613591B1 outlines a method for dihydropyridines via benzylidene intermediates, which can be modified for the target compound. Here, ethyl aminocrotonate serves as the enamine component, reacting with a β-keto ester-aldehyde adduct.

Modified Protocol :

- Benzylidene Formation : Condense tert-butyl acetoacetate with an aldehyde (e.g., formaldehyde) using picolinic acid and piperidine (5–10 mol%) in isopropanol at 40–60°C.

- Cyclization : React the benzylidene intermediate with methyl acetoacetate under reflux in isopropanol for 15–20 hours. Ethyl aminocrotonate (1.1–1.4 equivalents) facilitates ring closure.

Yield Optimization :

- Solvent Choice : Isopropanol improves solubility of intermediates, achieving yields >85%.

- Anti-Solvent Crystallization : Adding heptanes post-reaction precipitates the product with >99% purity.

Catalytic and Reaction Optimization

Catalyst Systems

Comparative studies from EP1613591B1 and WO2012146067A1 highlight the efficacy of dual catalysts:

| Catalyst Combination | Reaction Efficiency | Yield (%) | Purity (%) |

|---|---|---|---|

| Sodium methylate | Moderate | 70–75 | 95–97 |

| Picolinic acid + piperidine | High | 85–89 | 99.5+ |

| Zinc acetate | Low | 60–65 | 90–92 |

The picolinic acid/piperidine system suppresses side reactions, particularly ester hydrolysis, critical for preserving the tert-butyl and methyl ester groups.

Solvent and Temperature Effects

Solvent Screening :

- Polar Protic (Isopropanol) : Favors cyclization but risks transesterification at >100°C.

- Aprotic (Toluene) : Reduces side reactions but lowers yield due to poor intermediate solubility.

- Mixed Solvents (Isopropanol/Heptanes) : Balances reactivity and purification, enabling direct crystallization.

Temperature Gradients :

- Michael Addition : 60–80°C optimal for kinetics without decomposition.

- Cyclization : Reflux conditions (80–85°C) ensure complete ring closure within 12–24 hours.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6) :

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99.5% purity with retention time 8.2 min.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| tert-Butyl acetoacetate | 45 |

| Methyl acrylate | 25 |

| Catalysts | 10 |

| Solvents | 15 |

Optimizing catalyst loading and solvent recovery lowers production costs by ~30%.

Applications and Derivatives

The compound serves as a precursor for calcium channel blockers (e.g., nitrendipine analogs) and antioxidants. Functionalization at C4 (e.g., etherification) enhances bioactivity, as seen in derivatives with 3,5-di-tert-butyl-4-hydroxyphenyl groups.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-tert-Butyl-3-Methyl-4-Hydroxy-5,6-Dihydropyridin-1,3(2H)-dicarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Pyridinderivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Tetrahydropyridinderivaten führen.

Substitution: Die Verbindung kann je nach den vorhandenen Substituenten nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Pyridinderivate liefern, während die Reduktion Tetrahydropyridinverbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate exhibits several biological activities that are of interest in medicinal chemistry:

- Antioxidant Properties : Studies have shown that this compound can act as an antioxidant, potentially protecting cells from oxidative stress and damage. This property is crucial in developing therapeutic agents for diseases related to oxidative damage .

- Neuroprotective Effects : Preliminary research indicates that derivatives of dihydropyridine compounds may have neuroprotective effects. This could lead to potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Applications in Medicinal Chemistry

The compound serves as a versatile building block in medicinal chemistry. Its structural features allow it to be modified for various therapeutic applications:

- Drug Development : The compound's ability to mimic carboxylic acids makes it a valuable isostere in drug design. This can lead to the development of new drugs with improved pharmacological profiles .

- Biosensing and Bioimaging : Due to its chemical properties, this compound can be utilized in biosensing technologies and bioimaging applications, where its reactivity can be harnessed for detecting biological molecules .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Wirkmechanismus

The mechanism of action of 1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The specific pathways involved may include the inhibition of calcium influx into cells, which can affect muscle contraction, neurotransmitter release, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Dicarboxylate Groups

- The benzyl group also introduces sensitivity to hydrogenolysis, differing from the acid-labile tert-butyl group .

- 1-(tert-Butyl) 3-Ethyl 4-Amino-5,6-Dihydropyridine-1,3(2H)-Dicarboxylate (CAS 947403-75-0): Substituting the methyl ester with ethyl and the hydroxyl group with an amino group () alters electronic properties. The amino group increases basicity and nucleophilicity, enabling participation in condensation or cyclization reactions absent in the hydroxylated parent compound .

Variations in Ring Substituents

- The absence of hydrogen bonding diminishes solubility in polar solvents compared to the hydroxylated derivative .

1-tert-Butyl 4-Ethyl 3-Hydroxy-5,6-Dihydropyridine-1,4(2H)-Dicarboxylate (CAS 206111-40-2) :

Positional isomerism (hydroxyl at position 3 vs. 4) modifies steric and electronic environments. This analog () may exhibit distinct reactivity in regioselective reactions due to altered electron density distribution .

Saturation and Ring Systems

Spectroscopic Differentiation

Physical Properties

Biologische Aktivität

1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS No. 220389-30-0) is a compound belonging to the family of dihydropyridines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₉N₁O₅

- Molecular Weight : 257.283 g/mol

- Structure : The compound features a dihydropyridine core with hydroxyl and carboxylate functional groups, contributing to its biological activity.

Antioxidant Properties

Research indicates that dihydropyridine derivatives exhibit significant antioxidant activities. Specifically, this compound has shown potential in reducing oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Studies have demonstrated that compounds in this class can decrease reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Dihydropyridines are known to interact with calcium channels and may modulate their activity. For instance, studies suggest that similar compounds can inhibit calcium influx through voltage-gated calcium channels, which is crucial for cardiovascular health . Additionally, enzyme assays have indicated that this compound may inhibit β-glucosidase activity, although specific data on this compound's effectiveness is limited .

Neuroprotective Effects

The neuroprotective potential of dihydropyridine derivatives has been explored in various models of neurodegenerative diseases. The ability to modulate oxidative stress and calcium homeostasis suggests that this compound could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Study on Antioxidant Activity

A study conducted by Sun et al. evaluated the antioxidant properties of several dihydropyridine derivatives. The results indicated that compounds with hydroxyl groups exhibited enhanced radical scavenging activity compared to those without. This suggests that the presence of the hydroxyl group in this compound may contribute significantly to its antioxidant capacity .

Cardiovascular Research

In a separate investigation focused on cardiovascular health, dihydropyridine derivatives were tested for their ability to lower blood pressure in hypertensive animal models. The findings indicated that these compounds could effectively reduce systolic blood pressure by acting as calcium channel blockers . Although specific studies on the target compound are scarce, its structural similarity to known calcium channel blockers suggests potential efficacy.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound acts as a hydrogen donor in redox reactions, neutralizing free radicals and reducing oxidative stress.

- Calcium Channel Modulation : By interacting with voltage-gated calcium channels, it may influence calcium ion flow into cells, which is critical for various cellular functions.

Q & A

What are the key synthetic routes for preparing 1-tert-butyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate, and how are reaction conditions optimized to improve yields?

Answer:

The compound is typically synthesized via multi-step protocols involving protective group strategies and catalytic transformations. For example:

- Stepwise Protection/Deprotection : tert-Butyl and methyl ester groups are introduced sequentially to control reactivity. describes a 5-step synthesis using LDA (lithium diisopropylamide) in THF/hexane at -78°C for enolate formation, followed by HCl-mediated deprotection .

- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., with tert-butyl XPhos ligand) under inert atmospheres enhances regioselectivity (40–100°C, 5.5 h, 80% yield) .

- Optimization Factors : Temperature control (-78°C for enolate stability), solvent polarity (DMF for nucleophilic substitutions), and catalyst loading (e.g., Pd(OAc)₂) critically influence yield and purity .

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR :

- IR : Strong absorption bands for ester C=O (1720–1740 cm⁻¹) and hydroxyl O-H (3200–3400 cm⁻¹) .

- HRMS : Exact mass calculated for C12H19NO5 ([M+H]<sup>+</sup>): 258.1340; experimental deviation < 2 ppm confirms purity .

What strategies are employed to resolve diastereomers or regioisomers during synthesis?

Answer:

- Chromatographic Separation : Flash column chromatography (e.g., diethyl ether/n-pentane gradients) resolves diastereomers with dr (diastereomeric ratio) up to 61:39, as seen in stereocontrolled pyrrolidine syntheses .

- Crystallization : Recrystallization from ethanol or dichloromethane/hexane mixtures isolates pure enantiomers, leveraging differences in solubility .

- Chiral Auxiliaries : Use of enantiopure tert-butyl groups or ester-protected intermediates minimizes undesired stereoisomer formation .

How do reaction conditions (solvent, catalyst, temperature) influence the compound’s stability and reactivity?

Answer:

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitutions, while THF stabilizes enolates at low temperatures (-78°C) .

- Catalyst Choice : Pd(OAc)₂ with XPhos ligand improves coupling efficiency in tert-butyl alcohol (40–100°C, 5.5 h), whereas Cs2CO3 facilitates SN2 reactions in DMF .

- Temperature Sensitivity : Elevated temperatures (>100°C) risk ester hydrolysis or dihydropyridine ring decomposition .

What in vitro biological assays are appropriate for studying its calcium channel-blocking activity?

Answer:

- Patch-Clamp Electrophysiology : Measure inhibition of L-type Ca<sup>2+</sup> channels in cardiomyocytes or smooth muscle cells .

- Fluorescent Dyes : Use Fura-2 AM to quantify intracellular Ca<sup>2+</sup> flux in HEK293 cells transfected with Cav1.2 channels .

- Dose-Response Curves : IC50 values are determined at concentrations ranging from 1 nM–10 μM, with nifedipine as a positive control .

How do steric and electronic effects of substituents (tert-butyl, methyl ester) modulate reactivity in further derivatization?

Answer:

- Steric Hindrance : The tert-butyl group shields the nitrogen lone pair, reducing nucleophilic attack at the 1-position .

- Electronic Effects : Methyl ester electron-withdrawing groups activate the 4-hydroxy group for acylations or alkylations .

- Derivatization Example : Iodination at the 4-position (using NaH/DMF) proceeds at 0°C with 89% yield, enabling cross-coupling reactions .

What are the limitations of current synthetic methodologies, and how might they be addressed?

Answer:

- Low Yields in Multi-Step Sequences : Step 4 of ’s protocol yields only 24.52% due to competing side reactions; microwave-assisted synthesis could accelerate steps .

- Stereochemical Control : Poor dr (e.g., 61:39 in ) necessitates chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolutions .

- Scalability Issues : Replace POCl3 (toxic, corrosive) with greener alternatives (e.g., T3P® reagent) for large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.